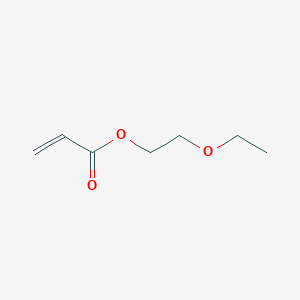

2-Ethoxyethyl acrylate

Vue d'ensemble

Description

2-Ethoxyethyl acrylate is an organic compound with the molecular formula C₇H₁₂O₃. It is a colorless liquid that is used in various industrial applications. The compound is also known by other names such as 2-Propenoic acid, 2-ethoxyethyl ester, and Ethylene glycol monoethyl ether acrylate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl acrylate can be synthesized through the esterification of acrylic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethoxyethyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and 2-ethoxyethanol.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Hydrolysis: Acidic or basic conditions are required, with sulfuric acid or sodium hydroxide being typical catalysts.

Major Products Formed:

Polymerization: Poly(this compound)

Hydrolysis: Acrylic acid and 2-ethoxyethanol

Applications De Recherche Scientifique

Chemical Properties and Characteristics

2-Ethoxyethyl acrylate (C₇H₁₂O₃) is a colorless liquid that exhibits high reactivity and excellent adhesive properties. Its chemical structure allows it to participate in polymerization reactions, making it a valuable monomer for synthesizing polymers and copolymers. Key properties include:

- High reactivity : Facilitates rapid polymerization.

- Adhesive properties : Enhances bonding strength in formulations.

- Compatibility : Works well with various substrates.

Adhesives

This compound is extensively used in the adhesive industry due to its excellent adhesion properties and ability to form strong bonds. It serves as a reactive diluent that improves the viscosity and performance of adhesive formulations. Key applications include:

- Pressure-sensitive adhesives : Used in tapes, labels, and medical applications.

- Structural adhesives : Employed in automotive and construction industries for durable bonding solutions.

Coatings

In the coatings industry, this compound contributes to the formulation of water-based paints and protective coatings. Its fast curing time, weather resistance, and chemical stability make it ideal for:

- Protective coatings : Used for furniture, electronics, and outdoor applications.

- Decorative paints : Enhances gloss and durability in interior paints.

Sealants

The compound is also utilized in sealants, providing flexibility and resistance to environmental factors. Its applications include:

- Construction sealants : Used in joints and gaps to prevent water ingress.

- Automotive sealants : Provides protection against moisture and enhances durability.

Polymer Science

This compound is a critical monomer in polymer science, allowing researchers to create new materials with tailored properties. Its polymerization can lead to various forms such as:

- Hydrogels : Useful in drug delivery systems and biomedical applications due to their biocompatibility.

- Smart materials : Can be engineered for responsive behavior under specific stimuli.

Biomedical Applications

In medicine, this compound has shown potential for developing bio-compatible materials used in implants and drug delivery systems. Its ability to form hydrogels makes it suitable for:

- Controlled drug release : Facilitates the gradual release of therapeutic agents.

- Tissue engineering : Supports cell growth and tissue regeneration.

Case Study 1: Adhesive Performance Enhancement

A study demonstrated that incorporating this compound into pressure-sensitive adhesives significantly improved peel strength and tack compared to traditional formulations. The enhanced performance was attributed to the compound's ability to form strong intermolecular interactions during polymerization.

Case Study 2: Water-Based Coating Formulation

Research on water-based coatings revealed that formulations containing this compound exhibited superior weather resistance and durability compared to those without it. The study highlighted its role in enhancing the longevity of exterior paints under harsh environmental conditions.

Mécanisme D'action

The mechanism of action of 2-ethoxyethyl acrylate primarily involves its ability to undergo polymerization. The compound contains a vinyl group that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their application .

Comparaison Avec Des Composés Similaires

- 2-Hydroxyethyl acrylate

- 2-Methoxyethyl acrylate

- 2-Butoxyethyl acrylate

Comparison: 2-Ethoxyethyl acrylate is unique due to its specific ethoxyethyl group, which imparts distinct properties such as lower volatility and higher hydrophilicity compared to similar compounds. This makes it particularly useful in applications requiring low irritation and high transparency .

Activité Biologique

2-Ethoxyethyl acrylate (EEA) is an acrylate compound widely used in various industrial applications, particularly in the production of polymers and coatings. Understanding its biological activity is crucial for evaluating its safety and potential health risks associated with occupational and environmental exposure. This article provides a detailed examination of the biological activity of EEA, including its toxicological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its ethoxy group, which enhances its solubility in organic solvents and contributes to its reactivity in polymerization processes. It is primarily utilized as a monomer in the synthesis of polymers for coatings, adhesives, and sealants.

Acute Toxicity

EEA exhibits moderate acute toxicity. Studies indicate that exposure can lead to skin irritation and sensitization. In animal models, dermal exposure has resulted in significant irritation responses, particularly at higher concentrations.

Chronic Toxicity and Carcinogenicity

Research has shown that prolonged exposure to EEA can lead to chronic health effects. A critical evaluation of dermal carcinogenicity studies revealed that high concentrations of EEA applied to the skin of C3H/HeJ mice resulted in the development of skin tumors. Specifically, a study demonstrated that 6 out of 40 mice developed skin tumors after exposure to EEA over a prolonged period, indicating a potential carcinogenic risk associated with dermal exposure to this compound .

The biological activity of EEA is primarily attributed to its ability to form reactive intermediates through Michael addition reactions with nucleophiles. This reactivity can lead to cellular damage and alterations in cellular signaling pathways. The compound's unsaturated carbonyl structure makes it a target for nucleophilic attack, potentially resulting in the formation of adducts with proteins and DNA, which may contribute to its toxicological profile.

Environmental Impact

EEA's environmental persistence and toxicity have raised concerns regarding its ecological effects. It has been classified as acutely toxic to aquatic organisms, with studies indicating significant inhibition of microbial activity in wastewater treatment systems . The compound's bioconcentration factor suggests that it does not accumulate significantly in aquatic organisms but poses risks during acute exposure events.

Case Study 1: Dermal Exposure in Occupational Settings

A study conducted among workers exposed to EEA during manufacturing processes highlighted the health risks associated with chronic exposure. Symptoms reported included respiratory irritation and dermatitis, emphasizing the need for protective measures in occupational settings.

Case Study 2: Long-term Animal Studies

In long-term studies involving C3H/HeJ mice, various concentrations of EEA were applied dermally three times per week over extended periods. Results indicated that while low doses did not significantly affect survival rates or body weights, higher doses led to notable tumor development, reinforcing concerns about its carcinogenic potential .

Summary of Findings

| Property | Observation |

|---|---|

| Acute Toxicity | Moderate; causes skin irritation |

| Chronic Toxicity | Potential carcinogen; skin tumors observed |

| Mechanism | Forms reactive intermediates via Michael addition |

| Environmental Impact | Acutely toxic to aquatic life; low bioaccumulation |

| Occupational Risks | Respiratory irritation; dermatitis reported |

Propriétés

IUPAC Name |

2-ethoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-7(8)10-6-5-9-4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWXYLGCHHIKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35111-38-7, 26677-77-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35111-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-ethoxyethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26677-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3051545 | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO] Clear, faintly yellow liquid; [MSDSonline] | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

174 °C | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

66 °C | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.983 at 20 °C | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.62 [mmHg] | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-74-1 | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X1O435SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-47 °C | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.